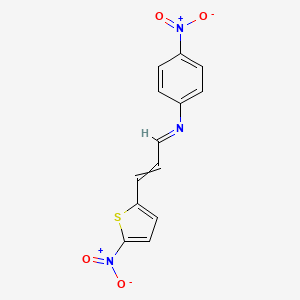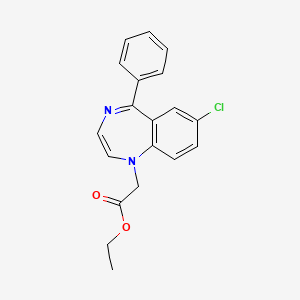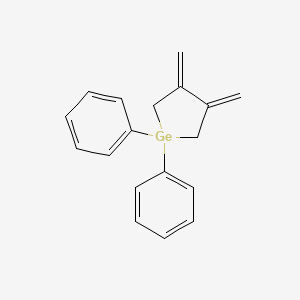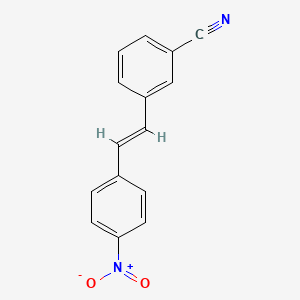
(1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine is an organic compound that features both nitrophenyl and nitrothiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine typically involves the condensation of 4-nitroaniline with 5-nitrothiophene-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with additional functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Mecanismo De Acción
The mechanism of action of (1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In drug design, it may act by binding to specific molecular targets, such as receptors or enzymes, to modulate their activity.
Comparación Con Compuestos Similares
(1E)-N-(4-Nitrophenyl)-3-(2-thienyl)prop-2-en-1-imine: Similar structure but with a thiophene ring instead of a nitrothiophene ring.
(1E)-N-(4-Nitrophenyl)-3-(5-bromothiophen-2-yl)prop-2-en-1-imine: Similar structure but with a bromothiophene ring instead of a nitrothiophene ring.
Uniqueness: (1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine is unique due to the presence of both nitrophenyl and nitrothiophene groups, which can impart distinct electronic and steric properties
Propiedades
Número CAS |
144150-07-2 |
|---|---|
Fórmula molecular |
C13H9N3O4S |
Peso molecular |
303.30 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C13H9N3O4S/c17-15(18)11-5-3-10(4-6-11)14-9-1-2-12-7-8-13(21-12)16(19)20/h1-9H |
Clave InChI |
ZFMKLDFVZIBWPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=CC=CC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)

![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)

![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)



![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)

![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
